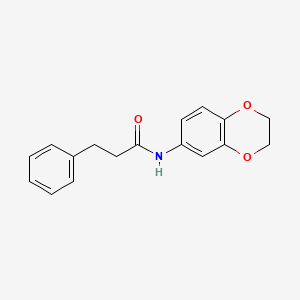![molecular formula C18H26N4S B5889031 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)
4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). PDE5 inhibitors have been shown to have therapeutic potential in various diseases, including erectile dysfunction, pulmonary arterial hypertension, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the inhibition of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine, which is responsible for the degradation of cGMP. By inhibiting 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine, 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine increases the levels of cGMP, leading to vasodilation and relaxation of smooth muscles in various organs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine are primarily mediated by the inhibition of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine. By increasing the levels of cGMP, it leads to vasodilation and relaxation of smooth muscles in various organs, including the penis, lungs, and heart. This results in improved blood flow and oxygenation, which has therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments include its potency and selectivity as a 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine inhibitor, which makes it a useful tool for studying the role of cGMP in various physiological processes. However, its limitations include its high cost and limited availability, which can hinder its widespread use in research.
Orientations Futures
For research on 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine include studying its therapeutic potential in various diseases, including pulmonary arterial hypertension, cardiovascular diseases, and neurodegenerative diseases. Additionally, further research is needed to understand the molecular mechanisms underlying its effects on cGMP signaling and its potential side effects. Finally, the development of novel 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine inhibitors based on the structure of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine may lead to the discovery of more potent and selective inhibitors with improved therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves several steps, including the reaction of 2,4-dichloro-5,6-dimethylpyrimidine with sodium ethoxide, followed by reaction with cyclohexylamine to obtain 2-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylpyrimidine. This compound is then reacted with 2-chlorothiophene to obtain the final product, 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine.
Applications De Recherche Scientifique
4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been extensively studied for its therapeutic potential in various diseases. It has been shown to be a potent and selective inhibitor of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine, which is responsible for the degradation of cGMP. By inhibiting 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine, 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine increases the levels of cGMP, leading to vasodilation and relaxation of smooth muscles in various organs.
Propriétés
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4S/c1-13-14(2)23-18-16(13)17(19-12-20-18)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h12,15H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZJHEQQCZUHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B5888968.png)




![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5889006.png)



